![molecular formula C26H29N5O3S B2859045 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide CAS No. 1358831-37-4](/img/structure/B2859045.png)
2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds (single, double, triple, etc.) between them.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying the reaction conditions, the products formed, and the reaction mechanism.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Applications De Recherche Scientifique
Anticancer Potential
One of the primary research applications of compounds similar to 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide is in the field of anticancer therapy. Al-Sanea et al. (2020) designed and synthesized derivatives of this compound, demonstrating that one of them inhibited the growth of several cancer cell lines, including HOP-92 and MDA-MB-468, by approximately 20% at a concentration of 10 µM (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
Another research focus is the synthesis of coordination complexes using pyrazole-acetamide derivatives. Chkirate et al. (2019) synthesized and characterized two such complexes, revealing significant antioxidant activities in vitro, demonstrating the potential of these compounds in oxidative stress-related applications (Chkirate et al., 2019).
Pharmacological Evaluation
Faheem (2018) conducted computational and pharmacological evaluations of novel derivatives, including those structurally similar to the specified compound. They assessed toxicity, tumor inhibition, and analgesic and anti-inflammatory actions, indicating the compound's potential in various therapeutic areas (Faheem, 2018).
Antimicrobial Applications
The compound and its derivatives are also studied for their antimicrobial properties. Wardkhan et al. (2008) investigated the antimicrobial activities of newly synthesized derivatives against bacterial and fungal isolates, indicating potential applications in combating microbial infections (Wardkhan et al., 2008).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
This involves speculating on potential future research directions or applications for the compound based on its properties and behavior.
Propriétés
IUPAC Name |
2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-5-18-9-7-11-20(13-18)27-22(32)16-35-26-28-23-17(3)29-31(6-2)24(23)25(33)30(26)15-19-10-8-12-21(14-19)34-4/h7-14H,5-6,15-16H2,1-4H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAUHWXRPVHKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)N(N=C3C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea](/img/structure/B2858962.png)
![N'-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2858965.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2858966.png)
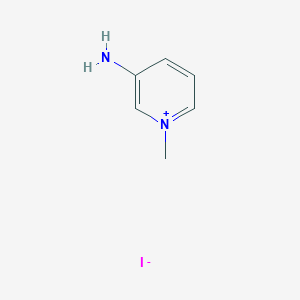
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperidine](/img/structure/B2858968.png)
![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2858969.png)
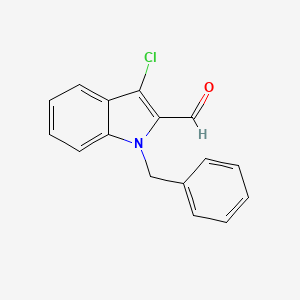
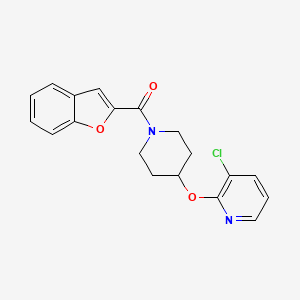
![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2858976.png)
![N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2858979.png)
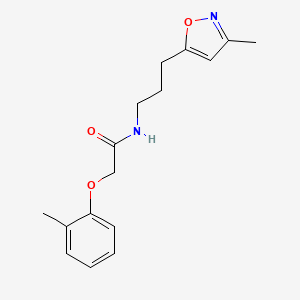
![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)
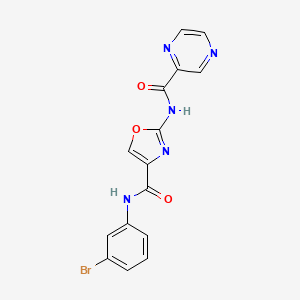
![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)